ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate
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Overview
Description
Ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloroaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with ethyl carbamate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced equipment and automation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated amines. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
Ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes, including the synthesis of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, its ability to form reactive intermediates allows it to modify proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-butyramide
- 3-chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
Uniqueness
Ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its multiple chlorine atoms and carbamate group make it particularly versatile in chemical synthesis and research.
Properties
CAS No. |
370072-37-0 |
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Molecular Formula |
C11H12Cl4N2O3 |
Molecular Weight |
362.0 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate |
InChI |
InChI=1S/C11H12Cl4N2O3/c1-2-20-10(18)16-9(11(13,14)15)17(19)8-5-3-4-7(12)6-8/h3-6,9,19H,2H2,1H3,(H,16,18) |
InChI Key |
GGHPUKQPXKBPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)N(C1=CC(=CC=C1)Cl)O |
solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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